molecular formula C40H44CaN14O14 B13810598 Levocorin calcium pentahydrate

Levocorin calcium pentahydrate

Cat. No.: B13810598
M. Wt: 984.9 g/mol
InChI Key: BMJYRCFXYRPCPK-IYPRWPFWSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Levocorin calcium pentahydrate can be synthesized through various methods. One common approach involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce folinic acid. The calcium salt is then formed by reacting folinic acid with calcium chloride in an aqueous solution, followed by crystallization to obtain the pentahydrate form .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of a C18 Phenomenex column and a mobile phase consisting of tetrabutyl ammonium phosphate buffer at a specific pH .

Chemical Reactions Analysis

Types of Reactions: Levocorin calcium pentahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include different derivatives of folinic acid, which can be used for various therapeutic purposes .

Scientific Research Applications

Levocorin calcium pentahydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C40H44CaN14O14

Molecular Weight

984.9 g/mol

IUPAC Name

calcium;4-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate;(4S)-4-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate

InChI

InChI=1S/2C20H23N7O7.Ca/c2*1-26(13-8-22-16-15(27(13)9-28)18(32)25-20(21)24-16)11-4-2-10(3-5-11)17(31)23-12(19(33)34)6-7-14(29)30;/h2*2-5,9,12-13H,6-8H2,1H3,(H,23,31)(H,29,30)(H,33,34)(H4,21,22,24,25,32);/q;;+2/p-2/t12-,13?;;/m0../s1

InChI Key

BMJYRCFXYRPCPK-IYPRWPFWSA-L

Isomeric SMILES

CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)O.CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Ca+2]

Canonical SMILES

CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Ca+2]

Origin of Product

United States

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